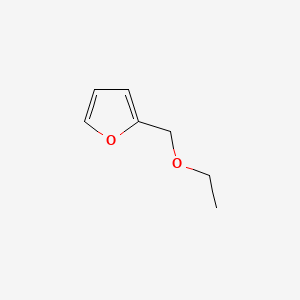

2-(Ethoxymethyl)furan

Beschreibung

Eigenschaften

IUPAC Name |

2-(ethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGBNDNKYPEAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211780 | |

| Record name | Ethyl furfuryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, spicy aroma | |

| Record name | Ethyl furfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

149.00 to 150.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(Ethoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-(Ethoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl furfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-0.988 | |

| Record name | Ethyl furfuryl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1512/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6270-56-0 | |

| Record name | Furfuryl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl furfuryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl furfuryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethoxymethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FURFURYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y4OZI563U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Ethoxymethyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethoxymethyl)furan: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-(Ethoxymethyl)furan, a furan derivative of interest in various chemical and pharmaceutical research domains.

Chemical Identity and Physical Properties

This compound, also known as furfuryl ethyl ether, is a colorless liquid with a characteristic sweet and spicy aroma.[1] It is an organic compound featuring a furan ring substituted at the 2-position with an ethoxymethyl group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Furfuryl ethyl ether, FEMA 4114, Ethyl furfuryl ether[1] |

| CAS Number | 6270-56-0[1] |

| Molecular Formula | C₇H₁₀O₂[1] |

| Molecular Weight | 126.15 g/mol [1] |

| InChI | 1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3[2] |

| InChI Key | BHGBNDNKYPEAAT-UHFFFAOYSA-N[2] |

| SMILES | CCOCC1=CC=CO1[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Sweet, spicy[1] |

| Boiling Point | 194.28 °C (rough estimate)[1] |

| Density | 0.9906 g/cm³[1] |

| Refractive Index | 1.4523[1] |

| Flash Point | 41.2 °C[1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate[1] |

| Storage Temperature | 2-8°C[1] |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a five-membered aromatic furan ring, with an oxygen heteroatom, and an ethoxymethyl group attached to the carbon atom adjacent to the oxygen.

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is proprietary, typical spectral characteristics are well-documented.

Table 3: Spectroscopic Data for this compound

| Spectrum | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the protons on the furan ring and the ethoxymethyl group. The furan protons typically appear in the aromatic region, while the methylene and methyl protons of the ethoxy group will be in the aliphatic region, showing characteristic splitting patterns.[4] |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms of the furan ring and the three carbon atoms of the ethoxymethyl substituent.[4] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the furan ring and the ether linkage, as well as C-H stretching and bending vibrations for the aromatic and aliphatic components.[4] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of furan derivatives and ethers.[4] |

Synthesis of this compound

A common method for the synthesis of this compound is the etherification of 2-furanmethanol (furfuryl alcohol) with ethanol.

Experimental Protocol: Synthesis from 2-Furanmethanol and Ethanol[1]

Objective: To synthesize this compound via the reaction of 2-furanmethanol with ethanol using a solid acid catalyst.

Materials:

-

2-Furanmethanol (15 g)

-

Ethanol (85 g)

-

Tin dioxide (SnO₂) (15 g)

-

200 mL reactor

Procedure:

-

Prepare a 15% by weight solution of 2-furanmethanol in ethanol by dissolving 15 g of 2-furanmethanol in 85 g of ethanol within a 200 mL reactor.

-

Add 15 g of tin dioxide (SnO₂) to the solution to act as a catalyst.

-

Stir the reaction mixture continuously at 150 °C for 20 hours.

-

Monitor the reaction for completion.

-

A comparative experiment at 200°C has been reported to yield up to 95% of this compound.[1]

Note: This protocol is based on a patent description and may require optimization for specific laboratory conditions.

Chemical Reactivity

The reactivity of this compound is governed by the chemical nature of both the furan ring and the ethoxymethyl substituent.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[5]

-

Electrophilic Substitution: Furan undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially at the 2 and 5 positions.[6][7] The presence of the ethoxymethyl group at the 2-position will direct incoming electrophiles primarily to the 5-position.

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.[8]

-

Hydrogenation: The furan ring can be hydrogenated to yield dihydrofuran and ultimately tetrahydrofuran derivatives.[8]

-

Ring Opening: Under strong acidic conditions, the furan ring is susceptible to ring-opening and polymerization.[6]

Reactivity involving the Ethoxymethyl Group

The ether linkage in the ethoxymethyl group can be cleaved under harsh acidic conditions. The Williamson ether synthesis provides a conceptual basis for the formation of this group, involving the reaction of an alkoxide with an alkyl halide.[9][10][11] This highlights the stability of the ether bond under neutral and basic conditions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Chemical Structure Diagram

The following diagram provides a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

References

- 1. This compound | 6270-56-0 [chemicalbook.com]

- 2. This compound | 6270-56-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound(6270-56-0) 1H NMR spectrum [chemicalbook.com]

- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Furan - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(Ethoxymethyl)furan (CAS: 6270-56-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethoxymethyl)furan, also known as ethyl furfuryl ether, is a furan derivative characterized by an ethoxymethyl substituent at the 2-position of the furan ring. The furan moiety is a five-membered aromatic heterocycle that serves as a versatile building block in organic synthesis.[1] Furan and its derivatives are of significant interest in medicinal chemistry and drug development, often acting as bioisosteres for phenyl rings, which can enhance metabolic stability, modify drug-receptor interactions, and improve bioavailability.[1] This document provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis, reactivity, metabolic fate, and safety considerations to support its application in research and development.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic sweet and spicy aroma.[2]

| Property | Value | Reference(s) |

| CAS Number | 6270-56-0 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Sweet, spicy | [2] |

| Boiling Point | 194.3 °C (estimated); 46 °C at 20 mmHg | [2] |

| Density | 0.991 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.4523 | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | |

| Synonyms | Ethyl furfuryl ether, Furan, 2-(ethoxymethyl)- | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the structure and data from analogous furan compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would feature signals for the three distinct protons on the furan ring, typically in the range of δ 6.0-7.5 ppm. The methylene protons of the ethoxymethyl group (both -O-CH₂-furan and -O-CH₂-CH₃) would appear as singlets or triplets between δ 3.5-4.5 ppm. The terminal methyl protons would be an upfield triplet around δ 1.2 ppm.

-

¹³C NMR: The four carbon atoms of the furan ring would show signals in the aromatic region (δ 100-150 ppm). The carbon of the methylene group attached to the furan ring would be expected around δ 65-75 ppm, the other ether carbon around δ 60-70 ppm, and the methyl carbon upfield, around δ 15 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic furan ring (above 3000 cm⁻¹), C-O-C stretching of the ether linkages (typically in the 1050-1250 cm⁻¹ region), and C=C stretching of the furan ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the ether bond.

Synthesis and Experimental Protocols

This compound is primarily synthesized via the etherification of 2-furanmethanol (furfuryl alcohol) with ethanol.

Synthesis Workflow

The synthesis involves a direct acid-catalyzed etherification reaction.

References

In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-(Ethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Ethoxymethyl)furan. It includes detailed tables of ¹H and ¹³C NMR data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding NMR signal assignments. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound in research and development settings.

Spectroscopic Data

The NMR spectroscopic data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS). The data is presented in the following tables for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H5 | 7.39 | dd | 1.8, 0.9 | 1H |

| H3 | 6.32 | dd | 3.1, 1.8 | 1H |

| H4 | 6.22 | d | 3.1 | 1H |

| -CH₂- (ring) | 4.47 | s | - | 2H |

| -O-CH₂- (ethyl) | 3.52 | q | 7.0 | 2H |

| -CH₃ (ethyl) | 1.22 | t | 7.0 | 3H |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C2 | 152.09 |

| C5 | 142.34 |

| C3 | 110.25 |

| C4 | 107.91 |

| -CH₂- (ring) | 66.42 |

| -O-CH₂- (ethyl) | 65.98 |

| -CH₃ (ethyl) | 15.15 |

Solvent: CDCl₃, Spectrometer Frequency: 22.49 MHz

Experimental Protocol

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds such as this compound.

1. Sample Preparation:

-

Analyte: this compound (liquid).

-

Sample Concentration: For ¹H NMR, prepare a solution of approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-100 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent containing TMS using a clean pipette.

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The recommended sample height in the tube is typically 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automatic or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of most organic compounds.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of about 200-240 ppm is typically used for ¹³C NMR.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the atoms labeled according to their assigned NMR chemical shifts.

Caption: Molecular structure of this compound with atom numbering and corresponding ¹H and ¹³C NMR chemical shifts (ppm).

An In-depth Technical Guide to the Physical Properties of 2-(Ethoxymethyl)furan, with a Focus on its Boiling Point

This technical guide provides a comprehensive overview of the physical properties of 2-(ethoxymethyl)furan, with a particular emphasis on its boiling point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data, outlines standard experimental protocols for boiling point determination, and presents a visual workflow for one of the common methodologies.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₇H₁₀O₂ and a molecular weight of approximately 126.15 g/mol .[1][2] It is also known by synonyms such as furfuryl ethyl ether.[2] Below is a summary of its key physical properties as reported in various chemical data sources.

| Property | Value | Notes | Source(s) |

| Boiling Point | 46 °C | at 20 mmHg | [1] |

| 136.5 °C | at 760 mmHg | [3] | |

| 194.28 °C | Rough estimate | [2][4] | |

| Molecular Formula | C₇H₁₀O₂ | [1][2] | |

| Molecular Weight | 126.15 g/mol | [2] | |

| Density | 0.9906 g/mL | [2][4] | |

| Refractive Index | 1.4523 | [2][4] | |

| Flash Point | 41.2 °C | [2] | |

| Appearance | Clear colorless to light yellow liquid | [1] | |

| Storage Temp. | 2-8°C or in a refrigerator | [2][4] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that is crucial for its identification, purification, and handling. The following are standard laboratory methods for determining the boiling point of a liquid compound such as this compound.

Thiele Tube Method

This method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

The capillary tube is placed into the small test tube with the open end down.

-

The small test tube is attached to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube, which is filled with a heating fluid. The rubber band should be positioned well above the level of the oil to prevent it from breaking due to the heat.[5]

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed. At this point, the heating is stopped.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Distillation Method

For larger quantities of a substance, the boiling point can be determined during distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or other heat source

-

Boiling chips or a magnetic stirrer

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips or a stir bar to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it is cooled and collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid at the ambient atmospheric pressure.

Reflux Method

The reflux method can also be employed to determine the boiling point of a liquid.

Apparatus:

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Heating mantle or other heat source

-

Boiling chips or a magnetic stirrer

Procedure:

-

The liquid sample and boiling chips are placed in the round-bottom flask.

-

A condenser is attached vertically to the flask.

-

A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid but not touching the sides of the flask.

-

The liquid is heated to a gentle boil. The vapor will rise into the condenser, cool, and drip back into the flask.

-

The temperature of the vapor at the point of condensation will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. georganics.sk [georganics.sk]

- 2. Cas 6270-56-0,this compound | lookchem [lookchem.com]

- 3. This compound | 6270-56-0 [sigmaaldrich.com]

- 4. 6270-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of 2-(Ethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(Ethoxymethyl)furan. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Core Compound Specifications

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| CAS Number | 6270-56-0 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, spicy aroma | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established chemical literature.

Experimental Protocol: Etherification of 2-Furanmethanol

This procedure outlines the synthesis of this compound via the etherification of 2-furanmethanol using ethanol and a solid acid catalyst.

Materials:

-

2-Furanmethanol (Furfuryl alcohol)

-

Ethanol (Absolute)

-

Tin dioxide (SnO₂) catalyst

-

200 mL Reactor

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Prepare a 15% by weight solution of 2-furanmethanol in ethanol by dissolving 15 g of 2-furanmethanol in 85 g of ethanol within a 200 mL reactor.[1]

-

Add 15 g of tin dioxide (SnO₂) to the solution to act as the catalyst.[1]

-

Continuously stir the reaction mixture at a constant temperature of 150 °C for 20 hours to ensure the reaction proceeds to completion.[1]

-

For comparative analysis of product yield under different conditions, a parallel experiment can be conducted at an elevated temperature of 200°C, keeping all other parameters constant.[1]

-

Following the reaction, the final product, this compound, can be isolated and purified using standard laboratory techniques. A yield of up to 95% has been reported.[1]

Spectroscopic Characterization

Experimental Workflow: Spectroscopic Analysis

Caption: A logical workflow for the synthesis, purification, and subsequent spectroscopic analysis of this compound.

Biological Activity and Potential Applications

The biological activities of furan derivatives have been a subject of interest in medicinal chemistry.[3] Furan-containing compounds have been investigated for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

While specific studies on the biological activity or mechanism of action of this compound were not identified in the reviewed literature, its structural similarity to other biologically active furan derivatives suggests potential for further investigation in drug discovery programs. The furan moiety can be a key pharmacophore in the design of novel therapeutic agents.

Apoptotic Pathway in Furan-Induced Cytotoxicity

Research on the parent compound, furan, has indicated that it can induce cytotoxicity and apoptosis in certain cell lines. For instance, in cultured mouse Leydig cells, furan has been shown to increase the expression of apoptotic genes such as Casp3 and Trp53, while decreasing the expression of the anti-apoptotic gene Bcl2.[4] This suggests a potential mechanism of action involving the induction of oxidative stress and the activation of the intrinsic apoptotic pathway.

The following diagram illustrates a generalized apoptotic pathway that may be influenced by furan and its derivatives.

References

- 1. This compound | 6270-56-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(Ethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(ethoxymethyl)furan, a heterocyclic organic compound with applications in chemical synthesis. Given its use in research and development, a thorough understanding of its properties and potential hazards is essential for ensuring laboratory safety. This document outlines the known physical and chemical properties, toxicological information, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing experiments, understanding its behavior under various conditions, and planning for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.15 g/mol | --INVALID-LINK-- |

| CAS Number | 6270-56-0 | --INVALID-LINK-- |

| Appearance | Clear colourless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 46°C at 20 mmHg | --INVALID-LINK-- |

| Density | 0.9906 g/cm³ (estimate) | --INVALID-LINK-- |

| Refractive Index | 1.4523 | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Hazard Identification and Toxicological Information

According to the Safety Data Sheet provided by Georganics, this compound is classified as an irritant.[1] The toxicological properties of this specific compound have not been fully investigated.[1] However, due to its structural similarity to furan and other furan derivatives, it should be handled with care. Furan itself is a known hepatotoxicant and carcinogen in animal studies.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Toxicological Data:

For reference, the parent compound, furan, has the following reported toxicity values:

| Compound | Test | Route | Species | Value |

| Furan | LC50 | Inhalation | Mouse | 42 ppm (1-hour) |

| Furan | LC50 | Inhalation | Rat | 3,464 ppm (1-hour) |

Disclaimer: This data is for the parent compound furan and should be used for reference purposes only. The toxicological profile of this compound may differ.

Potential Metabolic Activation Pathway

Furan and its derivatives are known to undergo metabolic activation in the liver, primarily by Cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites that are responsible for their toxicity. A key reactive metabolite of furan is cis-2-butene-1,4-dial (BDA). While the specific metabolic pathway of this compound has not been elucidated, a similar activation pathway is plausible.

References

Stability and Degradation Pathways of 2-(Ethoxymethyl)furan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(ethoxymethyl)furan. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from related furan derivatives and general chemical principles to provide a robust framework for its handling, storage, and analysis.

Chemical Stability Profile

This compound is a furan derivative containing an ethoxymethyl substituent at the 2-position. Its stability is influenced by the inherent reactivity of the furan ring and the ether linkage. The furan ring is susceptible to acidic conditions and oxidation, while the ether linkage can be cleaved under hydrolytic and oxidative stress. The compound is also reported to be sensitive to light.[1]

Table 1: Summary of Qualitative Stability Data for this compound

| Condition | Observation | Incompatible Materials | Hazardous Decomposition Products |

| General | Product may darken over time.[1] | Strong oxidants, Bases[1] | Carbon oxides[1] |

| Light Exposure | Sensitive to light.[1] | Not applicable | Not specified |

| High Temperature | May decompose at high temperatures.[1] | Not applicable | Poisonous fumes, Carbon oxides[1] |

Proposed Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of related furan compounds, several degradation pathways can be proposed. These include acid-catalyzed hydrolysis, oxidation, and thermal degradation.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the furan ring of this compound is susceptible to hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. This is a known reaction for furan and its derivatives.[2][3][4] The ether linkage may also be susceptible to acid-catalyzed cleavage, although this is generally less facile than the hydrolysis of the furan ring itself.

Oxidation

Oxidation of this compound can occur at both the furan ring and the ethoxymethyl side chain. The furan ring is susceptible to oxidation by various oxidizing agents, which can lead to the formation of ring-opened products such as maleic anhydride derivatives.[5] The benzylic-like position of the ethoxymethyl group is also a potential site for oxidation, which could lead to the formation of an ester, and further oxidation could result in the formation of 2-furoic acid derivatives.

Thermal Degradation

Thermal degradation of furan derivatives can proceed through complex radical and molecular pathways.[1][6] For this compound, initial bond cleavage could occur at the C-O bond of the ether linkage or within the furan ring. This would lead to the formation of various radical species that can undergo further reactions to form a complex mixture of smaller volatile compounds, including carbon oxides.[1]

Experimental Protocols for Stability Testing

The following are proposed experimental protocols for assessing the stability of this compound under various stress conditions. These are based on general guidelines for stability testing and should be adapted and validated for the specific application.

General Experimental Workflow

Hydrolytic Stability

-

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

-

Materials: this compound, purified water, buffers (pH 2, 7, 9), volumetric flasks, pH meter, constant temperature bath or incubator.

-

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare buffered aqueous solutions at pH 2, 7, and 9.

-

Spike a known concentration of the stock solution into each buffered solution in sealed vials.

-

Incubate the vials at a constant temperature (e.g., 40 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of remaining this compound and identify any degradation products.

-

Oxidative Stability

-

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

-

Materials: this compound, hydrogen peroxide solution (e.g., 3%), suitable solvent (e.g., acetonitrile/water), vials.

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add hydrogen peroxide to the solution to initiate oxidation.

-

Store the solution at a controlled temperature (e.g., room temperature or 40 °C) in the dark.

-

At specified time intervals, withdraw aliquots and analyze for the parent compound and degradation products. It may be necessary to quench the reaction (e.g., by adding a reducing agent like sodium bisulfite) prior to analysis.

-

Photostability

-

Objective: To assess the degradation of this compound upon exposure to light.

-

Materials: this compound, suitable solvent, quartz or borosilicate glass vials, photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or cool white/UV lamps).[7][8][9][10]

-

Procedure:

-

Prepare a solution of this compound in a solvent that does not degrade under the test conditions.

-

Place the solution in transparent vials. Prepare control samples wrapped in aluminum foil to protect them from light.

-

Expose the samples and controls to a controlled light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.[7]

-

At the end of the exposure period, analyze both the exposed and control samples to determine the extent of photodegradation.

-

Thermal Stability (Solid State and Solution)

-

Objective: To determine the stability of this compound at elevated temperatures.

-

Materials: this compound (solid or in solution), oven or heating block, sealed vials.

-

Procedure:

-

Place a known amount of solid this compound or its solution in sealed vials.

-

Expose the vials to a high temperature (e.g., 60 °C, 80 °C) for a specified period.

-

At various time points, remove samples and allow them to cool to room temperature.

-

Dissolve the solid samples in a suitable solvent for analysis.

-

Analyze the samples to quantify the remaining this compound and identify degradation products.

-

Analytical Methods for Quantification

A validated, stability-indicating analytical method is crucial for accurate assessment of degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[11][12]

Table 2: Recommended Analytical Techniques

| Technique | Detector | Application |

| HPLC | UV, PDA, MS | Quantification of this compound and non-volatile degradation products. |

| GC | FID, MS | Quantification of this compound and volatile degradation products. |

| LC-MS | MS, MS/MS | Identification and quantification of unknown degradation products. |

| NMR | ¹H, ¹³C | Structural elucidation of isolated degradation products. |

Conclusion

References

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. q1scientific.com [q1scientific.com]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. youtube.com [youtube.com]

- 9. biobostonconsulting.com [biobostonconsulting.com]

- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Ethoxymethyl)furan and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(ethoxymethyl)furan, also widely known by its synonym, furfuryl ethyl ether. This document consolidates critical data, experimental protocols, and relevant biological context to support its application in research and development.

Chemical Identity and Synonyms

This compound is a furan derivative characterized by an ethoxymethyl substituent at the 2-position of the furan ring. It is recognized by several synonyms and identifiers across various chemical databases and regulatory bodies.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Furfuryl ethyl ether, Ethyl furfuryl ether, 2-Furfuryl ethyl ether |

| CAS Number | 6270-56-0 |

| EINECS Number | 228-454-7 |

| FEMA Number | 4114 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| InChI Key | BHGBNDNKYPEAAT-UHFFFAOYSA-N |

| SMILES | CCOCC1=CC=CO1 |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless liquid with a sweet, spicy aroma | [1] |

| Boiling Point | 149-150 °C | [2] |

| Density | 0.9906 g/cm³ | [1] |

| Refractive Index | 1.4523 | [1] |

| Flash Point | 41.2 °C | [1] |

| Storage Temperature | 2-8 °C | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [1] |

| ¹³C NMR Spectra | Available | [2] |

| Mass Spectrometry (GC-MS) | Available | [2] |

Experimental Protocols

Synthesis of this compound

Method 1: Etherification of Furfuryl Alcohol with Ethanol using a Solid Acid Catalyst

This protocol describes a high-yield synthesis of this compound from readily available starting materials.[1]

-

Materials:

-

2-Furanmethanol (Furfuryl alcohol)

-

Ethanol

-

Tin dioxide (SnO₂) catalyst

-

200 mL reactor

-

-

Procedure:

-

Prepare a 15% (by weight) solution of 2-furanmethanol in ethanol by dissolving 15 g of 2-furanmethanol in 85 g of ethanol in the reactor.

-

Add 15 g of tin dioxide (SnO₂) to the solution to act as the catalyst.

-

Stir the reaction mixture continuously at 150 °C for 20 hours.

-

For a potentially higher yield, the reaction can be conducted at 200 °C.

-

Upon completion, the final product, this compound, is obtained with a reported yield of up to 95%.[1]

-

Purification can be achieved through distillation.

-

Method 2: Reductive Etherification of Furfural

An alternative one-pot synthesis can achieve a high yield under mild conditions.

-

Materials:

-

Furfural

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

-

Optimized Conditions:

-

Catalyst: Palladium on carbon (Pd/C)

-

Temperature: Approximately 60 °C

-

Hydrogen Pressure: Approximately 0.3 MPa

-

-

Outcome: This method can yield up to 81% of furfuryl ethyl ether, with furfuryl alcohol and 2-methyltetrahydrofuran as the major by-products.

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

References

A Technical Guide to the Key Chemical Identifiers of 2-(Ethoxymethyl)furan

This document provides a comprehensive overview of the key chemical identifiers for 2-(Ethoxymethyl)furan, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate clear identification and sourcing of this compound for laboratory and research purposes.

Core Chemical Identity

This compound is a furan derivative characterized by an ethoxymethyl substituent at the second position. Understanding its fundamental chemical identifiers is crucial for accurate documentation, database searching, and regulatory compliance. The primary identifier requested, the InChIKey, offers a unique, non-proprietary, and computer-readable string that represents the compound's structure.

Quantitative and Structural Identifiers

The following table summarizes the essential quantitative and structural data for this compound, compiled from various chemical databases and suppliers.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| InChI | 1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3[1] |

| InChIKey | BHGBNDNKYPEAAT-UHFFFAOYSA-N[1][2] |

| CAS Number | 6270-56-0[1][3][4][5] |

| Molecular Formula | C7H10O2[3][4][5] |

| Molecular Weight | 126.15 g/mol [3][4] |

| SMILES | CCOCC1=CC=CO1[3] |

Methodology for Identifier Generation

While detailed experimental protocols for the routine identification of a known compound like this compound are not typically published as standalone research, the generation of its identifiers relies on standardized computational and analytical methods:

-

Spectroscopic Analysis (NMR, IR, MS): The structure of this compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of atoms, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to establish the molecular weight and fragmentation pattern.

-

Algorithmic Generation of Identifiers:

-

The InChI and InChIKey are generated from a structural representation of the molecule using the official IUPAC InChI software. This algorithm creates a layered, canonical representation of the compound.

-

The SMILES string is another line notation that represents the structure of the molecule, and it can be generated by various chemical drawing software.

-

The CAS Number is assigned by the Chemical Abstracts Service (CAS) for unique identification in their database.

-

A brief synthesis protocol has been described where 2-furanmethanol is reacted with ethanol in the presence of a tin dioxide catalyst to yield this compound[4].

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its various chemical identifiers. This workflow is fundamental in chemical informatics for ensuring the accurate and unambiguous identification of a chemical substance.

References

Methodological & Application

Synthesis of 2-(Ethoxymethyl)furan: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(ethoxymethyl)furan, a valuable biofuel additive and chemical intermediate, from the renewable platform chemical furfuryl alcohol and ethanol. The synthesis is achieved via acid-catalyzed etherification. Various catalytic systems are presented, offering flexibility in catalyst selection based on desired reaction conditions and yields.

Introduction

This compound, also known as ethyl furfuryl ether (EFE), is gaining significant attention as a potential biofuel due to its favorable combustion properties and its origin from renewable biomass.[1] The etherification of furfuryl alcohol with ethanol presents a direct and atom-economical route to this promising compound.[2] This process typically employs an acid catalyst to facilitate the reaction.[3] This note details several effective protocols using different catalysts, including heterogeneous solid acids like montmorillonite K10 and tin(IV) oxide, which offer advantages in terms of catalyst recovery and reusability.[4][5]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Catalytic Systems and Performance Data

Several catalytic systems have been investigated for this transformation. The choice of catalyst significantly influences the reaction conditions and the resulting yield of this compound. A summary of the performance of different catalysts is presented below.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Reactant Ratio (Furfuryl Alcohol:Ethanol) | Temperature (°C) | Time (h) | Furfuryl Alcohol Conversion (%) | This compound Yield (%) | Reference |

| Montmorillonite K10 | 1.0 mmol : 3.0 mL | 120 | 1 | 94.2 | 45.3 | [1][4] |

| Tin(IV) Oxide (SnO₂) | 15 g : 85 g | 150 | 20 | Not Reported | Not Reported (Yields compared at different temperatures) | [5] |

| Tin(IV) Oxide (SnO₂) | 15 g : 85 g | 200 | 20 | Not Reported | 95 | [5] |

| ZSM-5 with Triethyl Orthoformate | Molar Ratio Not Specified | Lower than conventional methods | Not Specified | High | High | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Synthesis using Montmorillonite K10 Catalyst

This protocol is based on the work by Yamanaka et al. and offers a relatively high yield at a low reaction temperature within a short reaction time.[1][4]

Materials:

-

Furfuryl alcohol (FFalc)

-

Ethanol

-

Montmorillonite K10

-

n-Dodecane (internal standard for GC analysis)

-

Nitrogen gas (N₂)

-

Autoclave reactor

Procedure:

-

To a high-pressure autoclave reactor, add montmorillonite K10 (50 mg), furfuryl alcohol (1.0 mmol), ethanol (3.0 mL), and n-dodecane (0.30 mmol).

-

Seal the reactor and pressurize with nitrogen gas to 0.7 MPa.

-

Heat the reactor to 120 °C (393 K) while stirring.[4]

-

Maintain the reaction at this temperature for 1 hour.[4]

-

After 1 hour, rapidly cool the reactor in an ice bath to quench the reaction.

-

Collect the liquid product and analyze by gas chromatography (GC) to determine the conversion of furfuryl alcohol and the yield of this compound.

Table 2: Effect of Reaction Time on Etherification using Montmorillonite K10 [2]

| Reaction Time (h) | Furfuryl Alcohol Conversion (%) | This compound Yield (%) |

| 0.25 | 71.6 | 32.6 |

| 0.5 | 85.9 | 41.4 |

| 1.0 | 94.2 | 45.3 |

Protocol 2: Synthesis using Tin(IV) Oxide (SnO₂) Catalyst

This protocol describes the use of tin(IV) oxide as a catalyst, which can achieve a very high yield at an elevated temperature.[5]

Materials:

-

Furfuryl alcohol

-

Ethanol

-

Tin(IV) oxide (SnO₂)

-

200 mL reactor

Procedure:

-

Prepare a 15% by weight solution of furfuryl alcohol in ethanol by dissolving 15 g of furfuryl alcohol in 85 g of ethanol in a 200 mL reactor.[5]

-

Add 15 g of tin(IV) oxide (SnO₂) to the solution.[5]

-

Seal the reactor and heat the mixture to 200 °C while stirring continuously.[5]

-

Maintain the reaction at this temperature for 20 hours.[5]

-

After the reaction is complete, cool the reactor to room temperature.

-

Separate the catalyst from the product mixture by filtration or centrifugation.

-

The final product can be purified by distillation. A final yield of up to 95% can be obtained under these conditions.[5]

Reaction Workflow and Logic

The synthesis of this compound from furfuryl alcohol and ethanol follows a straightforward workflow. The key steps involve mixing the reactants and catalyst, followed by heating to the desired reaction temperature for a specific duration. Post-reaction, the catalyst is separated, and the product is purified.

Caption: Experimental workflow for the synthesis of this compound.

Catalyst Selection Logic

The choice of catalyst depends on the desired process parameters, such as reaction temperature, time, and target yield.

Caption: Decision logic for catalyst selection in this compound synthesis.

References

- 1. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03921A [pubs.rsc.org]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 6270-56-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Acid-Catalyzed Etherification of 2-(Hydroxymethyl)furan to 2-(Ethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethoxymethyl)furan, also known as ethyl furfuryl ether, is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its production from 2-(hydroxymethyl)furan (furfuryl alcohol), a bio-based feedstock derived from the dehydration of sugars, represents a sustainable approach in green chemistry. This document provides detailed application notes and experimental protocols for the acid-catalyzed etherification of 2-(hydroxymethyl)furan with ethanol. The information compiled herein is intended to guide researchers in the efficient synthesis and optimization of this important transformation.

Mechanism of Acid-Catalyzed Etherification

The acid-catalyzed etherification of 2-(hydroxymethyl)furan with ethanol proceeds through a well-established reaction mechanism involving a carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group of 2-(hydroxymethyl)furan by an acid catalyst, which enhances its leaving group ability. Subsequent loss of a water molecule leads to the formation of a resonance-stabilized furfuryl carbocation. This electrophilic intermediate is then attacked by the nucleophilic oxygen of ethanol. The final step involves deprotonation of the resulting oxonium ion to yield the desired product, this compound, and regenerate the acid catalyst.

Caption: Acid-catalyzed etherification mechanism of 2-(hydroxymethyl)furan.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using various solid acid catalysts are presented below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis.

Protocol 1: Etherification using Tin Dioxide (SnO₂) Catalyst

Materials:

-

2-(Hydroxymethyl)furan (98% purity)

-

Ethanol (anhydrous, ≥99.5%)

-

Tin dioxide (SnO₂) catalyst

-

200 mL reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Heating mantle with temperature controller

Procedure:

-

Prepare a 15% (w/w) solution of 2-(hydroxymethyl)furan in ethanol by dissolving 15 g of 2-(hydroxymethyl)furan in 85 g of ethanol in the 200 mL reactor.

-

Add 15 g of the tin dioxide (SnO₂) catalyst to the solution.

-

Heat the reaction mixture to 150 °C with continuous stirring.

-

Maintain the reaction at this temperature for 20 hours to ensure completion.

-

After cooling to room temperature, separate the catalyst by filtration.

-

The crude product can be purified by distillation to obtain pure this compound.

Note: A higher reaction temperature of 200°C has been reported to yield up to 95% of this compound.

Protocol 2: Etherification using Montmorillonite K10 Catalyst

Materials:

-

2-(Hydroxymethyl)furan (furfuryl alcohol, FFalc)

-

Ethanol

-

Montmorillonite K10 catalyst

-

n-Dodecane (internal standard)

-

High-pressure autoclave (e.g., 30 mL) with magnetic stirrer and temperature controller

-

Nitrogen gas supply

Procedure:

-

Charge the high-pressure autoclave with 50 mg of montmorillonite K10 catalyst, 1.0 mmol of 2-(hydroxymethyl)furan, 0.30 mmol of n-dodecane (as an internal standard), and 3.0 mL of ethanol.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with nitrogen to 0.7 MPa.

-

Heat the reaction mixture to 393 K (120 °C) with stirring.

-

Maintain the reaction under these conditions for 1 hour.[1]

-

After the reaction, cool the autoclave to room temperature and carefully depressurize.

-

The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and yield. The catalyst can be recovered by centrifugation for reuse after calcination.

Data Presentation

The following table summarizes the quantitative data from various studies on the acid-catalyzed etherification of 2-(hydroxymethyl)furan with ethanol, providing a comparison of different catalytic systems.

| Catalyst | Temperature (°C) | Time (h) | Conversion of 2-(Hydroxymethyl)furan (%) | Yield of this compound (%) | Selectivity for this compound (%) | Reference |

| Tin Dioxide (SnO₂) | 200 | 20 | Not Reported | 95 | Not Reported | |

| Montmorillonite K10 | 120 | 1 | 94.2 | 45.3 | ~48.1 | [1] |

| HZSM-5 (Si/Al = 25) | Not Reported | 18 | Not Reported | Not Reported | 44.8 | |

| Amberlyst-15 | 25 | Not Reported | Near Quantitative | Near Quantitative | High | [2] |

Experimental Workflow

The general workflow for conducting and analyzing the acid-catalyzed etherification of 2-(hydroxymethyl)furan is depicted below. This process includes reaction setup, monitoring, product workup, and analysis.

Caption: General experimental workflow for the synthesis of this compound.

Concluding Remarks

The acid-catalyzed etherification of 2-(hydroxymethyl)furan offers a direct and efficient route to this compound. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired product. Solid acid catalysts, such as tin dioxide, montmorillonite K10, HZSM-5, and Amberlyst-15, present advantages in terms of ease of separation and potential for recyclability, aligning with the principles of green chemistry. The protocols and data presented in this document serve as a valuable resource for researchers aiming to develop and optimize sustainable synthetic methodologies for furan-based chemical intermediates. Further investigation into catalyst optimization and process intensification can lead to even more efficient and economically viable production of this compound.

References

Application Notes and Protocols: 2-(Ethoxymethyl)furan as a Potential Biofuel Additive

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(Ethoxymethyl)furan (EMF), a promising furanic ether, as a potential additive for biofuels. This document details its synthesis, physicochemical properties, and the necessary protocols for its characterization and evaluation in engine performance.

Introduction

This compound (EMF) is a biomass-derived heterocyclic organic compound that has garnered interest as a potential "second-generation" biofuel additive. Synthesized from renewable resources like fructose, EMF presents an avenue to reduce dependence on fossil fuels and mitigate greenhouse gas emissions. Its favorable properties, such as a high energy density and miscibility with conventional fuels, make it a candidate for improving the combustion characteristics and emission profiles of diesel and gasoline blends. This document outlines the synthesis, properties, and evaluation protocols for EMF.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability as a fuel additive and for modeling its behavior in engine systems.

Table 1: Physicochemical Properties of this compound (EMF)

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [2] |

| Boiling Point | 194.28 °C (estimated) | [2] |

| Density | 0.9906 g/cm³ | [2] |

| Refractive Index | 1.4523 | [2] |

| Flash Point | Not available | |

| Cetane Number | Not available | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, spicy | [2] |

Experimental Protocols

Synthesis of this compound (EMF)

EMF can be synthesized through two primary routes: directly from fructose or from an intermediate, 5-hydroxymethylfurfural (HMF).

Protocol 3.1.1: Synthesis of EMF from Fructose (One-Pot Method)

This protocol describes a one-pot synthesis which involves the dehydration of fructose to HMF and its subsequent etherification to EMF.

Materials:

-

Fructose

-

Ethanol

-

Acid catalyst (e.g., Amberlyst-15)

-

Solvent (e.g., 1-butanol)

-

Reaction vessel (e.g., high-pressure reactor)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, combine fructose (e.g., 15 g), Amberlyst-15 catalyst (e.g., 1.0 g), and ethanol (as both reactant and solvent, e.g., 85 g).[3]

-

Seal the reactor and heat the mixture to a specified temperature (e.g., 100°C) with constant stirring.[3]

-

Maintain the reaction for a set duration (e.g., 5 hours) to allow for the conversion of fructose to EMF.[3]

-

After the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

The resulting solution contains EMF, unreacted starting materials, and byproducts.

-

Purify the EMF from the solution using distillation or column chromatography.

-

Characterize the final product using techniques such as NMR and GC-MS to confirm its identity and purity.

Protocol 3.1.2: Synthesis of EMF from 5-Hydroxymethylfurfural (HMF)

This protocol details the etherification of HMF to produce EMF.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Ethanol

-

Acid catalyst (e.g., tin dioxide - SnO₂)

-

Reaction vessel (e.g., 200 mL reactor)

-

Stirring apparatus

Procedure:

-

Prepare a 15% (by weight) solution of HMF in ethanol by dissolving 15 g of HMF in 85 g of ethanol in a 200 mL reactor.[2]

-

Add the tin dioxide (SnO₂) catalyst (e.g., 15 g) to the solution.[2]

-

Heat the reaction mixture to 150°C with continuous stirring.[2]

-

Maintain the reaction for 20 hours to ensure complete conversion.[2] A higher temperature of 200°C can also be used to potentially increase the reaction rate.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation.

-

Confirm the structure and purity of the synthesized EMF using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of EMF as a Biofuel Additive

To evaluate the suitability of EMF as a biofuel additive, its key fuel properties must be determined according to standardized test methods.

Table 2: Standard ASTM Test Methods for Biofuel Characterization

| Property | ASTM Method | Description |

| Density | D1298 / D4052 | Determination of density, relative density (specific gravity), or API gravity of crude petroleum and liquid petroleum products by hydrometer method or digital density meter. |

| Kinematic Viscosity | D445 | Measurement of the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4] |

| Flash Point | D93 | Determination of the flash point of petroleum products by Pensky-Martens closed cup tester.[5] |

| Cetane Number | D613 | Determination of the ignition quality of diesel fuel by the cetane engine method.[4] |

| Cloud Point | D2500 | Determination of the cloud point of petroleum products, which is the temperature at which a cloud of wax crystals first appears in a liquid upon cooling.[5] |

| Water and Sediment | D2709 | Determination of water and sediment in middle distillate fuels by centrifuge.[5] |

| Copper Strip Corrosion | D130 | Detection of the corrosiveness to copper of petroleum products.[5] |

| Sulfur Content | D5453 | Determination of total sulfur in liquid hydrocarbons and other liquids by ultraviolet fluorescence.[5] |

Engine Performance and Emissions Testing

The performance of EMF as a diesel additive should be evaluated in a standard diesel engine testbed.

Protocol 3.3.1: Engine Testing of EMF-Diesel Blends

Materials and Equipment:

-

Standard diesel fuel (e.g., ultra-low sulfur diesel)

-

Synthesized and purified this compound (EMF)

-

Single-cylinder or multi-cylinder direct-injection compression-ignition (DICI) engine

-

Engine dynamometer

-

Fuel consumption measurement system

-

Exhaust gas analyzer (for CO, CO₂, HC, NOx, and O₂)

-

Smoke meter or particulate matter (PM) analyzer

Procedure:

-

Fuel Blend Preparation: Prepare various blends of EMF with diesel fuel on a volume basis (e.g., 5%, 10%, 20% EMF, denoted as E5, E10, E20).

-

Engine Setup: Mount the DICI engine on a test bed coupled with a dynamometer.[6]

-

Baseline Testing: Operate the engine with 100% diesel fuel at a constant speed (e.g., 1800 rpm) and varying loads (e.g., from no load to full load) to obtain baseline performance and emission data.[6]

-

Blend Testing: Repeat the tests for each EMF-diesel blend under the same operating conditions as the baseline.

-

Data Acquisition: For each test run, record the following parameters:

-

Brake power and torque

-

Fuel consumption rate

-

Exhaust gas concentrations (CO, CO₂, HC, NOx)

-

Smoke opacity or PM concentration

-

-

Data Analysis: Calculate the following performance and emission parameters:

-

Brake Thermal Efficiency (BTE)

-

Brake Specific Fuel Consumption (BSFC)

-

Emission factors (in g/kWh) for each pollutant

-

Note on Expected Outcomes: While specific data for EMF is limited, studies on similar furan derivatives like 2-methylfuran (MF) suggest that EMF blends could potentially lead to:

-

Increased brake thermal efficiency.[7]

-

Reduced soot or particulate matter emissions.[7]

-

A potential increase in nitrogen oxide (NOx) emissions.[7]

-

Varied effects on carbon monoxide (CO) and hydrocarbon (HC) emissions depending on engine load.[7]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from fructose.

Experimental Workflow for EMF Evaluation

Caption: Experimental workflow for evaluating EMF as a biofuel additive.

EMF Properties and Engine Performance Relationship

Caption: Relationship between EMF properties and engine performance.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 6270-56-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. ASTM D6751 Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels – SPL [spllabs.com]

- 6. Experimental Study of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of 2-(Ethoxymethyl)furan in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethoxymethyl)furan is a versatile diene in Diels-Alder cycloaddition reactions, offering a gateway to a variety of 7-oxabicyclo[2.2.1]heptane derivatives. These bicyclic structures are valuable intermediates in the synthesis of biologically active molecules and complex natural products. The presence of the electron-donating ethoxymethyl group at the 2-position of the furan ring enhances its reactivity towards a range of dienophiles, making it a more favorable substrate compared to unsubstituted furan.

This document provides detailed application notes and protocols for conducting Diels-Alder reactions with this compound, summarizing key quantitative data and outlining experimental procedures.

Key Applications

The Diels-Alder adducts derived from this compound serve as pivotal building blocks for:

-

Pharmaceutical Synthesis: The 7-oxabicyclo[2.2.1]heptane core is a key structural motif in various therapeutic agents.

-